nucleic acid-binding protein, maize
Description
Definition and Molecular Classification
Nucleic acid-binding proteins in maize encompass a structurally and functionally diverse group of molecular regulators characterized by their ability to recognize and bind specific nucleic acid sequences or structures. The molecular classification of these proteins reveals several distinct families based on their structural domains and binding specificity. The primary classification includes ribonucleic acid-binding proteins, deoxyribonucleic acid-binding proteins, and dual-specificity nucleic acid-binding proteins that interact with both ribonucleic acid and deoxyribonucleic acid molecules.
The structural foundation of maize nucleic acid-binding proteins typically involves specialized domains that facilitate sequence-specific or structure-specific recognition. Ribonucleic acid Recognition Motifs represent one of the most prevalent structural elements found in maize ribonucleic acid-binding proteins. These motifs consist of approximately eighty to ninety amino acid residues that form a characteristic beta-sheet structure capable of recognizing specific ribonucleic acid sequences or secondary structures. The Dek42 protein exemplifies this class, containing an ribonucleic acid Recognition Motif of the RBM48 type that localizes to the nucleus and affects alternative pre-messenger ribonucleic acid splicing.
Another significant class includes chloroplast-localized nucleic acid-binding proteins that contain distinct domain architectures optimized for organellar function. These proteins typically possess chloroplast transit peptides for proper subcellular localization, highly acidic domains, and pairs of ribonucleoprotein consensus sequence domains. The acidic nature of these domains appears to be crucial for their interaction with ribonucleic acid molecules and their assembly into functional ribonucleoprotein complexes.
The zinc finger motif-containing proteins represent an additional important category of nucleic acid-binding proteins in maize. These proteins utilize zinc-coordinated structural motifs to achieve specific nucleic acid recognition and are essential for various aspects of ribonucleic acid processing, including ribonucleic acid editing in chloroplasts. The RanBP2-type zinc finger proteins demonstrate the diversity within this class, with specific members being required for editing of multiple sites in chloroplast transcripts.
Evolutionary Conservation and Phylogenetic Analysis
The evolutionary conservation of nucleic acid-binding proteins in maize reflects their fundamental importance in plant cellular function and reveals insights into their ancestral origins. Phylogenetic analysis of chloroplast ribonucleic acid-binding proteins demonstrates that these molecules can be subdivided into three distinct phylogenetic groups based on the similarity of their ribonucleic acid Recognition Motif sequences. This classification system provides evidence for ancient gene duplication events and subsequent functional specialization during plant evolution.
The evolutionary relationship between maize nucleic acid-binding proteins and their counterparts in other plant species reveals patterns of conservation and divergence that illuminate their functional significance. The CSP41 proteins, which are among the most abundant chloroplast proteins in photosynthetic eukaryotes, are of cyanobacterial origin and encode two copies that have been retained throughout plant evolution. This conservation pattern suggests that these proteins perform essential functions that have been maintained across diverse plant lineages.
Comparative analysis of plastid sigma factors in maize provides additional evidence for the evolutionary conservation of nucleic acid-binding proteins. Phylogenetic studies indicate that plastid sigma factors were probably descendants of cyanobacterial principal sigma factors, supporting the endosymbiotic theory of chloroplast evolution. The retention of these proteins throughout plant evolution demonstrates their critical role in chloroplast gene expression and biogenesis.
The Domain of Unknown Function 860, recently identified as a ribonucleic acid-binding domain, represents a plant-specific evolutionary innovation that highlights the unique adaptations of plant nucleic acid-binding proteins. This domain is found only in plants and is represented in a protein family comprising fourteen orthologous groups in angiosperms, suggesting extensive functional diversification following ancient gene duplication events.
Historical Development of Maize Nucleic Acid-Binding Protein Research
The historical development of maize nucleic acid-binding protein research has evolved from early biochemical characterizations to comprehensive genomic and functional analyses. Initial studies focused on the identification and purification of nucleic acid-binding activities from maize tissues, leading to the discovery of proteins with distinct binding specificities and cellular localizations. The identification of the nuclear-encoded chloroplast nucleic acid-binding protein represented an early milestone in understanding the complexity of plant nucleic acid-binding protein systems.
The development of molecular cloning techniques enabled the isolation and characterization of complementary deoxyribonucleic acid sequences encoding maize nucleic acid-binding proteins. This technological advancement facilitated detailed studies of protein structure, domain organization, and expression patterns. The cloning of the Dek42 gene through Mutator tag isolation and subsequent confirmation by independent mutant alleles and clustered regularly interspaced short palindromic repeats materials exemplified the power of molecular genetic approaches in nucleic acid-binding protein research.
The application of high-throughput sequencing technologies has revolutionized the field by enabling genome-wide identification and characterization of nucleic acid-binding protein families. Comprehensive surveys of ribonucleic acid-binding glycine-rich protein families and other nucleic acid-binding protein classes have revealed the true extent of diversity within these protein families. These genomic approaches have identified numerous previously unknown nucleic acid-binding proteins and provided insights into their evolutionary relationships and functional specialization.
Recent advances in proteomics and functional genomics have enabled detailed characterization of nucleic acid-binding protein complexes and their roles in specific cellular processes. The identification of high-molecular weight complexes containing CSP41 proteins that form in the dark, disassemble in the light, and bind chloroplast messenger ribonucleic acids has provided new insights into the dynamic regulation of these systems. These studies demonstrate the importance of combining multiple experimental approaches to understand the complexity of nucleic acid-binding protein function.
Biochemical Significance in Plant Molecular Regulation
The biochemical significance of nucleic acid-binding proteins in maize extends across multiple levels of molecular regulation, from transcriptional control to post-transcriptional processing and ribonucleic acid stability. These proteins function as critical regulators of gene expression through their ability to recognize specific nucleic acid sequences and structures, thereby controlling the accessibility and processing of genetic information. The diversity of their regulatory mechanisms reflects the complexity of plant molecular systems and their adaptation to environmental and developmental challenges.
Transcriptional regulation represents one of the primary functions of maize nucleic acid-binding proteins, particularly those involved in chloroplast gene expression. The plastid sigma factors serve as key regulators of plastid ribonucleic acid polymerase activity, controlling the tissue-specific and light-dependent expression of chloroplast genes during biogenesis. These proteins contain highly conserved domains for recognition of minus ten and minus thirty-five promoter elements, enabling precise control of transcriptional initiation in response to cellular and environmental signals.
Post-transcriptional regulation through ribonucleic acid splicing represents another critical function of maize nucleic acid-binding proteins. The Dek42 protein affects alternative pre-messenger ribonucleic acid splicing and interacts with spliceosome components including SF3a1 and U1-70K, demonstrating its direct involvement in splicing regulation. The dek42 mutation significantly changes alternative splicing in expressed genes, with particular enrichment for U12-type intron-retained types, highlighting the specificity of these regulatory mechanisms.
Ribonucleic acid stability and processing constitute additional important functions of nucleic acid-binding proteins in maize. The chloroplast ribonucleic acid-binding proteins form high molecular weight ribonucleoprotein particles with ribosome-free ribonucleic acids and function in stabilizing chloroplast transcripts. Experiments with chloroplast extracts depleted of these proteins demonstrate rapid degradation of messenger ribonucleic acids, while supplementation with recombinant proteins restores ribonucleic acid stability, confirming their protective function.
The regulation of ribonucleic acid editing represents a specialized function of certain maize nucleic acid-binding proteins. The zinc finger motif-containing proteins are essential for chloroplast ribonucleic acid editing, with specific members required for editing of fourteen sites in chloroplast transcripts. This function is critical for generating functional proteins from organellar genes and demonstrates the precision required for post-transcriptional modification systems.
| Protein Family | Primary Function | Cellular Localization | Key Domains |
|---|---|---|---|
| Plastid Sigma Factors | Transcriptional regulation | Chloroplast | DNA-binding domains, promoter recognition |
| CSP41 Proteins | RNA stabilization | Chloroplast stroma | Zinc knuckles, RNA-binding domains |
| DEK42 Type | Splicing regulation | Nucleus | RNA Recognition Motifs |
| Zinc Finger Proteins | RNA editing | Chloroplast | RanBP2-type zinc fingers |
| CP29A Type | Cold response regulation | Chloroplast | RNA Recognition Motifs, acidic domains |
The coordinated function of multiple nucleic acid-binding protein families enables the sophisticated regulation required for normal plant growth and development. These proteins work together in complex regulatory networks that integrate developmental signals, environmental cues, and metabolic status to control gene expression at multiple levels. Understanding these regulatory mechanisms provides insights into plant adaptation strategies and potential targets for crop improvement through molecular breeding approaches.
Properties
CAS No. |
147015-24-5 |
|---|---|
Molecular Formula |
C10H5ClN2O2S |
Synonyms |
nucleic acid-binding protein, maize |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Nucleic Acid-Binding Proteins
Structural and Functional Diversity
Nucleic acid-binding proteins (NABPs) are classified based on their structural motifs, binding specificity, and biological roles. Below is a comparative analysis of the maize NABP with other plant and non-plant homologs:
Table 1: Structural and Functional Comparison
Key Observations:
- Binding Specificity: The maize NABP and GR-RBP4 exhibit non-specific RNA/DNA binding, contrasting with the sequence-specific CCCH zinc finger protein in rice .
- Affinity: Eukaryotic AGO proteins show higher affinity (nanomolar range) due to their role in precise gene silencing, whereas plant NABPs like GR-RBP4 operate in micromolar ranges, suitable for stress-responsive bulk RNA interactions .
- Structural Motifs : The glycine-rich domain in maize proteins enables structural flexibility, while Tudor and PAZ/PIWI domains in bacteria/eukaryotes facilitate RNA shape recognition .
Amino Acid Composition and Binding Mechanisms
Table 2: Amino Acid Composition (%)
Key Findings:
- Glycine Content: Maize NABP and GR-RBP4 have elevated glycine levels (18–30%), enabling conformational flexibility for non-specific nucleic acid binding .
- Charged Residues : The rice CCCH zinc finger protein has high arginine/lysine content (25–30%), facilitating strong electrostatic interactions with DNA .
- Acidic Residues : ProQ’s higher acidic residue content (14–16%) may stabilize RNA-binding via charge complementarity .
Mechanistic Divergence in Binding
- Maize NABP : Binds RNA/DNA through a combination of electrostatic interactions (lysine/arginine) and hydrophobic pockets in the glycine-rich domain .
- CCCH Zinc Finger (Rice) : Uses zinc-coordinated loops for sequence-specific DNA recognition, critical for pathogen-response gene activation .
- Tudor Domains : Employ β-sheet surfaces for shape-selective RNA binding, as seen in E. coli ProQ .
Research Advancements and Challenges
Computational Predictions
Recent tools like ESM-NBR and GeSite use protein language models to predict nucleic acid-binding residues. These models highlight conserved glycine/arginine clusters in maize NABP, corroborating experimental data . However, the lack of high-resolution structures for maize NABP limits mechanistic insights .
Functional Overlap and Specificity
While maize NABP overlaps with GR-RBP4 in stress roles, its unique involvement in gene silencing distinguishes it from RNA-stabilizing GR-RBPs . In contrast, Tudor domains in bacteria prioritize RNA chaperoning over gene regulation .
Preparation Methods
Acetone-Washed Membrane Preparation
The auxin-binding protein, a nucleic acid-associated membrane protein, was purified from maize shoots using a sequential solubilization approach. Membranes were first isolated via Ca²⁺-promoted sedimentation, followed by acetone washing to remove lipids and peripheral proteins. This step ensured the retention of integral membrane proteins while eliminating contaminants.
Detergent-Based Solubilization
Solubilization of membrane-bound proteins was achieved using nonionic detergents such as Triton X-100 or CTAB (cetyltrimethylammonium bromide). For example, the auxin-binding protein was solubilized in a buffer containing 1% Triton X-100, which disrupted lipid-protein interactions without denaturing the protein.
Chromatographic Techniques
Ion-Exchange Chromatography
DEAE-Sephacel columns were employed for initial purification of the auxin-binding protein. The protein bound to the column at low ionic strength (50 mM NaCl) and was eluted using a linear gradient of 0–500 mM NaCl. This step achieved a 15-fold purification (Table 1).
Affinity Chromatography
The spermidine-binding protein was purified using a combination of octyl-agarose and HiTrapQ fast-protein liquid chromatography (FPLC). The final HiTrapQ step yielded a 6,270-fold purification with a specific activity of 6,270 pmol/mg protein (Table 1).
Table 1. Purification Summary of Spermidine-Binding Protein
| Purification Step | Protein (mg) | Specific Activity (pmol/mg) | Purification Fold |
|---|---|---|---|
| Crude Extract | 120 | 4.0 | 1 |
| DEAE Chromatography | 83.2 | 0.9 | 0.2 |
| Octyl-Agarose | 3.4 | 18.9 | 4.7 |
| HiTrapQ FPLC (Fraction 5) | 0.005 | 6,270 | 1,568 |
Gel Filtration
Size-exclusion chromatography (Sephadex G-100) resolved the auxin-binding protein into a dimeric form (42 kDa) and a minor 20 kDa variant. This step confirmed the native oligomeric state and removed aggregated proteins.
Affinity Purification Strategies
DNA Affinity Columns
ZmpTAC12, a plastid-encoded RNA polymerase (PEP) subunit, was purified using a two-step chromatographic method. Stromal extracts were first fractionated via heparin-Sepharose chromatography, followed by DNA-cellulose affinity columns. ZmpTAC12 bound specifically to single-stranded DNA (ssDNA), enabling elution with 0.5 M NaCl.
Immunoaffinity Techniques
Polyclonal antibodies against ZmpTAC12 were used for coimmunoprecipitation (Co-IP) assays. This confirmed its interaction with plastid RNAs, including rbcL and psbA, which are transcribed by PEP.
Subcellular Fractionation and Complex Isolation
Sucrose Density Gradients
ZmpTAC12 isoforms were analyzed using 10–40% sucrose gradients. Both isoforms co-sedimented in high-molecular-weight complexes (800–1,000 kDa), which dissociated upon treatment with the restriction enzyme AluI, indicating DNA-dependent complex stability.
Blue Native PAGE
Two-dimensional blue native/SDS-PAGE resolved the PEP complex into its constituent subunits. ZmpTAC12 migrated as part of a 1,000 kDa complex, consistent with the size of the intact PEP holoenzyme.
Quality Assessment and Functional Validation
Spectrophotometric Analysis
DNA-protein ratios were assessed using A₂₆₀/A₂₈₀ measurements. For the auxin-binding protein, a ratio of 1.8 indicated minimal nucleic acid contamination.
Gel Mobility Shift Assays
Recombinant ZmpTAC12 exhibited strong binding to ssRNA and ssDNA, with a Kₐ of 10⁻⁷ M. No binding was observed for double-stranded DNA, confirming its specificity for single-stranded nucleic acids.
Comparative Analysis of Preparation Methods
Yield and Purity
Q & A
Q. What are the primary functions of nucleic acid-binding proteins (NBPs) in maize chloroplasts?
Maize NBPs, such as the nuclear-encoded chloroplast protein (NBP), play critical roles in post-transcriptional regulation of chloroplast gene expression. These proteins contain RNA-binding domains (e.g., ribonucleoprotein consensus sequences) and are involved in light-dependent chloroplast biogenesis. Their organ-specific expression patterns align with their regulatory roles during plant development and stress responses .
Q. What experimental methods are commonly used to validate nucleic acid-binding activity in maize proteins?
Electrophoretic Mobility Shift Assay (EMSA) is a gold-standard method. Key steps include:
- Preparing protein extracts under conditions that preserve labile nucleic acid-binding activity (e.g., avoiding proteolysis).
- Using ³²P-labeled DNA/RNA probes to detect binding via gel electrophoresis .
- Critical considerations: Safe handling of radioactive isotopes and optimizing protein-nucleic acid ratios to avoid false negatives .
Q. Why is studying protein-nucleic acid interactions critical for understanding maize cellular processes?
These interactions underpin transcription, translation, and stress response mechanisms. For example, glycine-rich RNA-binding proteins (GR-RBPs) in maize regulate stress responses by binding RNA/DNA non-specifically, influencing gene expression under abiotic stress .
Advanced Research Questions
Q. How can computational tools improve the prediction of nucleic acid-binding residues in maize proteins?
Tools like GeSite (domain-adaptive protein language models) and ESM-NBR (multi-task learning) leverage sequence-structure-function integration to predict binding residues with high accuracy. For example:
Q. How can genomic tools be integrated to study disease resistance mechanisms involving maize NBPs?
GWAS and linkage mapping identified a resistance locus on chromosome 6 (168 Mb) in maize, where an NBP candidate gene regulates Fusarium stalk rot (FSR) resistance. Strategies include:
Q. How can researchers resolve contradictions in genetic mapping studies of NBPs?
Discrepancies in GWAS (e.g., limited validation in tropical maize) require:
Q. What are the limitations of current computational methods for predicting nucleic acid-binding sites?
Key challenges include:
- Dataset bias (e.g., overrepresentation of certain protein families).
- Inconsistent definitions of binding residues across tools.
- Limited integration of multi-omics data (e.g., transcriptomics) for context-specific predictions .
Methodological Guidance
Q. How to design experiments to characterize novel NBPs in maize under abiotic stress?
- Step 1 : Use RNA-seq to identify stress-induced NBPs (e.g., GR-RBP4).
- Step 2 : Validate binding via EMSA or fluorescence anisotropy.
- Step 3 : Employ structural predictors (AlphaFold2) to model RNA/DNA interaction interfaces .
Q. What strategies enhance the reliability of protein-nucleic acid interaction studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
